molecular formula C8H10131IN3 B1672012 Iobenguane (131I) CAS No. 77679-27-7

Iobenguane (131I)

Cat. No. B1672012
CAS RN: 77679-27-7
M. Wt: 279.09 g/mol
InChI Key: PDWUPXJEEYOOTR-JRGAVVOBSA-N
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Description

Iobenguane I 131 is a radiopharmaceutical medicine used to treat certain types of adrenal gland tumor (pheochromocytoma) and a rare type of nerve cell tumor (paraganglioma) that can spread throughout the body . It is used in patients who cannot be treated by surgery and who require systemic cancer treatment .


Synthesis Analysis

Iobenguane (131I) is generally prepared by an isotope exchange reaction .


Molecular Structure Analysis

The molecular formula of Iobenguane (131I) is C8H10IN3 . The average mass is 279.091 Da and the monoisotopic mass is 278.993591 Da .


Chemical Reactions Analysis

Iobenguane I 131 is a structural analog of noradrenaline and accumulates selectively after intravenous injection in tissues with high adrenergic innervations, especially in neuroectodermal tumors .


Physical And Chemical Properties Analysis

The density of Iobenguane (131I) is 1.9±0.1 g/cm3 . The index of refraction is 1.683 and the molar refractivity is 56.4±0.5 cm3 .

Safety And Hazards

The most common grade 3-4 adverse reactions (≥10%) were lymphopenia, neutropenia, thrombocytopenia, fatigue, anemia, increased international normalized ratio, nausea, dizziness, hypertension, and vomiting . In the pooled safety population, 6.8% of patients who received a therapeutic dose of iobenguane I 131 developed myelodysplastic syndrome or acute leukemia .

Future Directions

The FDA has approved iobenguane I 131 for adult and pediatric patients aged ≥12 years with iobenguane scan-positive, unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma (PPGL) who require systemic anticancer therapy . It is also being studied in the treatment of other types of cancer .

properties

IUPAC Name

2-[(3-(131I)iodanylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUPXJEEYOOTR-JRGAVVOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[131I])CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228311
Record name Iobenguane I 131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iobenguane (131I)

CAS RN

77679-27-7
Record name [131I]-m-Iodobenzylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77679-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iobenguane I 131 [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077679277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobenguane I 131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBENGUANE I-131
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q461L7AK4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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